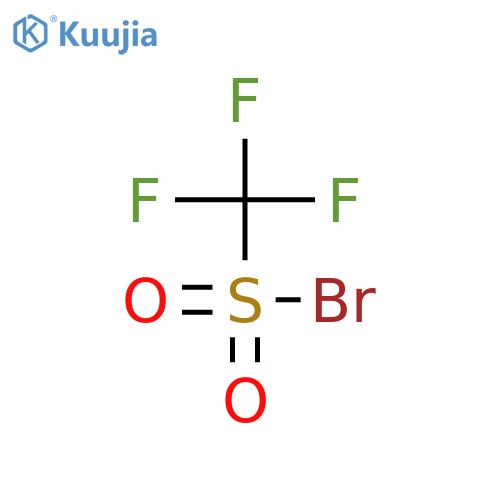Cas no 15458-53-4 (Trifluoromethanesulfonyl bromide)

15458-53-4 structure
商品名:Trifluoromethanesulfonyl bromide
CAS番号:15458-53-4
MF:CBrF3O2S
メガワット:212.973709106445
MDL:MFCD29969516
CID:2779329
PubChem ID:14000568
Trifluoromethanesulfonyl bromide 化学的及び物理的性質
名前と識別子
-
- trifluoromethanesulfonyl bromide
- Triflyl Bromide
- Methanesulfonyl bromide, trifluoro-
- T3592
- AKOS037621372
- Trifluoromethanesulfonylbromide
- MFCD29969516
- IMNIECVIVJOTBH-UHFFFAOYSA-N
- 15458-53-4
- DTXSID40553989
- SCHEMBL1005545
- DTXCID20504772
- AS-85827
- 833-455-6
- Trifluoromethanesulfonyl bromide
-
- MDL: MFCD29969516
- インチ: 1S/CBrF3O2S/c2-8(6,7)1(3,4)5
- InChIKey: IMNIECVIVJOTBH-UHFFFAOYSA-N
- ほほえんだ: BrS(C(F)(F)F)(=O)=O
計算された属性
- せいみつぶんしりょう: 211.87545g/mol
- どういたいしつりょう: 211.87545g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5
- 疎水性パラメータ計算基準値(XlogP): 1.8
Trifluoromethanesulfonyl bromide セキュリティ情報
-
記号:

- ヒント:あぶない
- 危害声明: H290-H314
- 警告文: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- 包装グループ:II
- ちょぞうじょうけん:0-10°C
Trifluoromethanesulfonyl bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1261569-1g |
Trifluoromethanesulfonylbromide |
15458-53-4 | 95% | 1g |
$155 | 2024-06-06 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3592-1G |
Trifluoromethanesulfonyl Bromide |
15458-53-4 | >95.0%(GC) | 1g |
¥590.00 | 2024-04-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T872474-1g |
Trifluoromethanesulfonyl Bromide |
15458-53-4 | 95% | 1g |
¥850.50 | 2022-08-31 | |
| abcr | AB550356-5 g |
Trifluoromethanesulfonyl Bromide; . |
15458-53-4 | 5g |
€308.10 | 2022-08-31 | ||
| Aaron | AR01EH2T-1g |
Trifluoromethanesulfonylbromide |
15458-53-4 | 95% | 1g |
$99.00 | 2025-02-10 | |
| A2B Chem LLC | AX53833-1g |
Trifluoromethanesulfonylbromide |
15458-53-4 | >95.0%(GC) | 1g |
$51.00 | 2024-04-20 | |
| abcr | AB550356-5g |
Trifluoromethanesulfonyl Bromide; . |
15458-53-4 | 5g |
€305.50 | 2024-08-02 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCIT3592-5g |
Trifluoromethanesulfonyl Bromide |
15458-53-4 | >95.0%GC | 5g |
¥1975.00 | 2024-08-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X209396A-5g |
Trifluoromethanesulfonyl bromide |
15458-53-4 | 5g |
¥3941.0 | 2024-07-20 | ||
| 1PlusChem | 1P01EGUH-5g |
Trifluoromethanesulfonylbromide |
15458-53-4 | >95.0%(GC) | 5g |
$218.00 | 2023-12-21 |
Trifluoromethanesulfonyl bromide 関連文献
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
15458-53-4 (Trifluoromethanesulfonyl bromide) 関連製品
- 624-75-9(Iodoacetonitrile)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:15458-53-4)Trifluoromethanesulfonyl bromide

清らかである:99%
はかる:5g
価格 ($):248.0